molecular formula C14H16N2O B2482928 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1546225-71-1

2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Cat. No.: B2482928
CAS No.: 1546225-71-1
M. Wt: 228.295
InChI Key: SRSMPQBKIXKCST-UHFFFAOYSA-N
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Description

2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is a heterocyclic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a naphthyridine core with methyl substitutions at the 2 and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and ketones can undergo condensation reactions followed by cyclization to form the naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives, such as:

Uniqueness

What sets 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one apart is its specific substitution pattern and the resulting biological activity. The presence of methyl groups at the 2 and 8 positions can significantly influence its chemical reactivity and interaction with biological targets .

Properties

IUPAC Name

2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-3-4-12-10(7-9)14(17)11-8-16(2)6-5-13(11)15-12/h3-4,7H,5-6,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSMPQBKIXKCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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